Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460399
InChI: InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC17460399

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key JJABKNZJTWLYMD-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=CC(=O)N1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is systematically named methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate under IUPAC nomenclature . Its canonical SMILES string, CCCC1=C(C=CC(=O)N1)C(=O)OCCCCC1=C(C=CC(=O)N1)C(=O)OC, encodes the propyl side chain, ester group, and keto functionality . The compound’s InChIKey (JJABKNZJTWLYMD-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)) provide unambiguous descriptors for computational chemistry applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13NO3C_{10}H_{13}NO_{3}
Molecular Weight195.21 g/mol
CAS Registry Number1707727-69-2
SMILESCCCC1=C(C=CC(=O)N1)C(=O)OCCCCC1=C(C=CC(=O)N1)C(=O)OC

Structural Features

The compound’s 1,6-dihydropyridine core introduces partial unsaturation, with the 6-oxo group contributing to tautomeric equilibria . The propyl substituent at C2 and ester group at C3 create steric and electronic effects that influence reactivity. X-ray crystallography data are unavailable, but computational models predict a planar pyridine ring with the propyl chain adopting a gauche conformation .

Synthesis and Manufacturing

Conventional Synthesis Routes

Synthesis typically involves multi-step reactions starting from pyridine precursors. Alkylation of 6-hydroxypyridine derivatives with propylating agents, followed by esterification of the carboxylic acid intermediate, yields the target compound . For example, propyl bromide may alkylate 6-oxo-1,6-dihydropyridine-3-carboxylic acid, with subsequent methyl ester formation via methanol under acidic conditions.

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Relevance to Target Compound
Conventional AlkylationPropyl bromide, H₂SO₄, reflux~70Directly applicable
IR Irradiation80°C, H₂SO₄, 15 min85Adaptable
Ultrasound50°C, p-TsOH, 25 min78Theoretical applicability

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